molecular formula C6H5BFIO3 B14761549 (2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid

(2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid

Cat. No.: B14761549
M. Wt: 281.82 g/mol
InChI Key: QRNSKCHZRDLKKZ-UHFFFAOYSA-N
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Description

(2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of fluorine, hydroxyl, and iodine substituents on a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. For instance, the reaction of 2-fluoro-3-hydroxy-4-iodobenzene with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Comparison: (2-Fluoro-3-hydroxy-4-iodophenyl)boronic acid is unique due to the presence of both fluorine and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis. Compared to 2-fluoro-3-iodophenylboronic acid, the additional hydroxyl group in this compound provides more functionalization options. Similarly, while 4-iodophenylboronic acid and 2-furanylboronic acid are valuable reagents, they lack the specific combination of substituents found in this compound, making it a more specialized compound for certain applications .

Properties

Molecular Formula

C6H5BFIO3

Molecular Weight

281.82 g/mol

IUPAC Name

(2-fluoro-3-hydroxy-4-iodophenyl)boronic acid

InChI

InChI=1S/C6H5BFIO3/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,10-12H

InChI Key

QRNSKCHZRDLKKZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)I)O)F)(O)O

Origin of Product

United States

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